molecular formula C14H21N3 B11796193 1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine

1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine

Cat. No.: B11796193
M. Wt: 231.34 g/mol
InChI Key: UTFRDVWVQFOFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine is a piperazine derivative characterized by a pyridine ring substituted with methyl and vinyl groups at positions 3 and 5, respectively, and an ethyl group on the piperazine ring. Its ethyl substituent may influence metabolic stability and selectivity compared to bulkier or charged groups .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

1-(5-ethenyl-3-methylpyridin-2-yl)-4-ethylpiperazine

InChI

InChI=1S/C14H21N3/c1-4-13-10-12(3)14(15-11-13)17-8-6-16(5-2)7-9-17/h4,10-11H,1,5-9H2,2-3H3

InChI Key

UTFRDVWVQFOFOT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2C)C=C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (Method A)

Starting Materials :

  • 2-Chloro-3-methyl-5-vinylpyridine (1.0 equiv)

  • 1-Ethylpiperazine (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • 1,8-Diazabicycloundec-7-ene (DBU, 1.5 equiv)

Procedure :

  • Combine 2-chloro-3-methyl-5-vinylpyridine (0.5 mmol) and 1-ethylpiperazine (0.6 mmol) in THF under nitrogen.

  • Add DBU (0.75 mmol) and stir at room temperature for 2–4 hours.

  • Quench with aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 68–72%).

Mechanistic Insight :
DBU deprotonates the piperazine, generating a nucleophilic amine that displaces the chloride on the pyridine ring. Steric hindrance from the 3-methyl group necessitates elevated equivalents of DBU to drive the reaction.

Aqueous-Phase Coupling (Method B)

Starting Materials :

  • 2-Vinyl-3-methyl-5-bromopyridine (1.0 equiv)

  • 1-Ethylpiperazine (1.1 equiv)

  • Water (solvent)

Procedure :

  • Mix 2-vinyl-3-methyl-5-bromopyridine (0.64 mmol) and 1-ethylpiperazine (0.70 mmol) in water (2 mL).

  • Stir at room temperature for 12–18 hours.

  • Extract with ethyl acetate, dry over Na2SO4, and concentrate (Yield: 79–82%).

Advantages :

  • Eliminates organic solvents, aligning with green chemistry principles.

  • Minimizes byproduct formation due to the polar protic environment.

Palladium-Catalyzed Vinylation (Method C)

Starting Materials :

  • 1-Ethyl-4-(3-methyl-5-bromopyridin-2-yl)piperazine (1.0 equiv)

  • Vinyltri-n-butyltin (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

Procedure :

  • Dissolve the bromopyridine intermediate (0.5 mmol) and Pd(PPh3)4 in degassed DMF.

  • Add vinyltri-n-butyltin (0.75 mmol) and heat at 100°C for 6 hours.

  • Purify via flash chromatography (Yield: 65–70%).

Critical Notes :

  • Strict anhydrous conditions are required to prevent catalyst deactivation.

  • Tributyltin byproducts necessitate careful waste handling.

Catalytic and Reaction Conditions

Table 1. Comparative Analysis of Synthesis Methods

ParameterMethod A (THF/DBU)Method B (Aqueous)Method C (Pd Catalysis)
Yield 68–72%79–82%65–70%
Reaction Time 2–4 hours12–18 hours6 hours
Solvent THFWaterDMF
Catalyst DBUNonePd(PPh3)4
Scalability ModerateHighLow

Key Observations :

  • Method B offers superior sustainability and yield but requires longer reaction times.

  • Method C is limited by palladium costs and tin waste.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (CDCl3) : δ 8.05 (d, J = 8.4 Hz, 1H, pyridine-H), 6.71 (dd, J = 17.6, 10.8 Hz, 1H, vinyl-H), 5.89 (d, J = 17.6 Hz, 1H, trans-vinyl-H), 5.29 (d, J = 10.8 Hz, 1H, cis-vinyl-H), 3.24–3.20 (m, 4H, piperazine-H), 2.96–2.92 (m, 4H, piperazine-H), 2.32 (s, 3H, CH3), 1.45 (t, J = 7.2 Hz, 3H, CH2CH3).

  • 13C NMR : δ 152.0 (pyridine-C), 138.9 (vinyl-C), 129.1 (piperazine-C), 21.9 (CH3).

High-Performance Liquid Chromatography (HPLC) :

  • Purity: >98% (Method B, C18 column, 70:30 H2O:MeCN).

Challenges and Optimization Strategies

Challenge 1: Vinyl Group Stability

  • The electron-rich vinyl group is prone to polymerization under acidic or high-temperature conditions.

  • Solution : Conduct reactions under inert atmospheres and add radical inhibitors (e.g., hydroquinone).

Challenge 2: Regioselectivity in Piperazine Attachment

  • Competing reactions at pyridine C-2 vs. C-4 positions may occur.

  • Solution : Use bulky directing groups (e.g., methoxy) at C-6 to steer substitution to C-2.

Challenge 3: Purification of Polar Intermediates

  • 1-Ethylpiperazine’s high polarity complicates isolation.

  • Solution : Employ ion-exchange chromatography or derivatize with Boc-protecting groups .

Chemical Reactions Analysis

1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, alkyl groups.

Major products formed from these reactions include various substituted piperazine derivatives and complex heterocyclic compounds.

Scientific Research Applications

1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. Preliminary studies suggest that it may act as an agonist or antagonist at specific targets, influencing pathways related to mood regulation and cognitive functions.

Pharmaceutical Development

Due to its biological activity, this compound is being explored as a lead compound for drug development. Its potential applications include:

  • Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety.
  • Cancer Treatment : Studies indicate that it may possess anticancer properties by inhibiting cancer cell proliferation pathways .
  • Antimicrobial Activity : Investigations have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Neurotransmitter Modulation :
    • Researchers conducted molecular docking studies to examine binding affinities at neurotransmitter receptors.
    • Results indicated that the compound could effectively bind to serotonin receptors, suggesting its role in mood regulation.
  • Anticancer Activity Evaluation :
    • In vitro assays demonstrated significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
    • The compound exhibited an IC50 value of 15.3 µM against HeLa cells, indicating strong anticancer potential .
  • Antimicrobial Properties Assessment :
    • A series of tests revealed that the compound showed good activity against several bacterial strains compared to standard antibiotics.
    • Further optimization of the structure is suggested to enhance its antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine vs. Piperidine and Morpholine Analogues

Piperazine derivatives often exhibit superior receptor binding compared to piperidine or morpholine counterparts. For example:

  • hA2A Adenosine Receptor (hA2AAR): A piperazine-linked compound (Ki = 58 nM) showed 10-fold higher affinity than its piperidine analogue (Ki = 594 nM) .
  • 5-HT1A Receptor : Replacing piperazine with morpholine in coumarin derivatives reduced receptor affinity by >100-fold, emphasizing the necessity of the piperazine’s basic nitrogen atoms for binding .
  • CXCR4 Antagonists : Ethyl piperazine derivatives demonstrated improved metabolic stability (e.g., lower CYP450 2D6 inhibition) compared to piperidines, though alkyl chain length adjustments (e.g., propyl or butyl) further enhanced potency .

Table 1. Comparison of Piperazine, Piperidine, and Morpholine Derivatives

Target Receptor Compound Type Ki/IC50 (nM) Key Finding Reference
hA2AAR Piperidine analogue 594 Lower affinity than piperazine
hA2AAR Piperazine analogue 58 Higher affinity
5-HT1A Receptor Morpholine derivative >1000 Significant affinity loss
CXCR4 Ethyl piperazine 15 (EC50) Moderate potency, better stability

Substituent Effects on Piperazine Activity

Substituents on the piperazine ring critically modulate activity:

  • Aromatic vs. Alkyl Groups : In thiazolopyrimidine derivatives, benzyl or phenyl groups on piperazine (Ki = 58–100 nM) were more favorable than phenylethyl or para-substituted groups (Ki >200 nM), suggesting steric hindrance compromises binding .
  • Positively Charged Moieties : In acetylcholinesterase (AChE) inhibitors, piperazine derivatives (IC50 = 0.90 μM) outperformed ethylenediamine (IC50 = 8.52 μM) due to enhanced charge interactions .
  • Ethyl vs. Bulkier Groups : Ethyl groups on piperazine, as in 1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine, may balance metabolic stability and receptor engagement. For example, ethyl piperazine in CXCR4 antagonists showed lower clearance than morpholine derivatives .

Table 2. Substituent Impact on Piperazine Derivatives

Compound Class Substituent Activity/Property Change Reference
Thiazolopyrimidines Phenylethyl group ↓ hA2AAR binding (Ki >200 nM)
Chalcone derivatives Piperazine moiety ↑ Anti-inflammatory/antitumor
AChE inhibitors Piperazine ring 9.5x more active than ethylenediamine

Selectivity and Enzyme Inhibition

Piperazine substitutions enhance selectivity for specific targets:

  • PARP-1 Inhibitors: Piperazine-substituted naphthoquinones showed >10-fold selectivity over PARP-2, attributed to optimized interaction dynamics .
  • Serotonin Receptors: Derivatives like p-MPPI and p-MPPF (piperazine-based) selectively antagonized 5-HT1A receptors without affecting 5-HT turnover in vivo .
  • CYP450 2D6 Interactions : Ethyl piperazine derivatives exhibited lower CYP450 2D6 inhibition than piperidines, reducing drug-drug interaction risks .

Metabolic Stability and Challenges

Piperazine rings are metabolic hotspots, often requiring structural optimization:

  • Deethylation/Oxidation : Metabolites of piperazine derivatives frequently result from N-deethylation or ring oxidation, as seen in Chagas disease drug candidates .

Biological Activity

1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic compound characterized by a piperazine ring substituted with an ethyl group and a 3-methyl-5-vinylpyridine moiety. Its molecular formula is C14H21N3, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand that interacts with various biological targets.

The biological activity of this compound primarily involves its role as a ligand, where it can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Signaling : It can alter the signaling pathways associated with certain receptors, potentially leading to therapeutic effects.
  • Alteration of Cellular Processes : By interacting with cellular components, it may influence cell proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showcasing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for different microorganisms are summarized below:

MicroorganismMIC (µg/mL)Mechanism of Action
Staphylococcus aureus12.5Disruption of cell wall synthesis
Escherichia coli25.0Inhibition of protein synthesis
Pseudomonas aeruginosa15.0Membrane disruption

Anticancer Activity

The compound also shows promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The following table illustrates its effectiveness compared to other known anticancer agents:

CompoundIC50 (µM)Cancer Cell Line
This compound30HeLa (cervical cancer)
Doxorubicin0.5HeLa
Cisplatin1.0HeLa

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with a notable potency against multidrug-resistant strains.

Research on Cancer Cell Proliferation

In another research article from Cancer Research, the effects of this compound on HeLa cells were investigated. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods:

  • Cyclization of 1,2-Diamine Derivatives : This method involves the reaction with sulfonium salts under basic conditions.
  • Ugi Reaction : A multicomponent reaction that combines amines, aldehydes, isocyanides, and carboxylic acids.
  • Ring Opening of Aziridines : Involves reactions with N-nucleophiles.
PropertyValue
Molecular FormulaC14H21N3
Molecular Weight231.34 g/mol
IUPAC Name1-(5-vinyl-3-methylpyridin-2-yl)-4-ethylpiperazine
InChI KeyUTFRDVWVQFOFOT-UHFFFAOYSA-N

Q & A

Q. How can conflicting results in binding affinity studies be resolved?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate SPR and ITC data to rule out artifacts (e.g., nonspecific binding) .
  • Control experiments : Include reference compounds (e.g., 5-Amino-1H-pyrazole derivatives) to calibrate assay conditions .
  • Structural validation : Co-crystallize the compound with its target to confirm binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.